molecular formula C19H28N2O4 B3293429 (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid CAS No. 885276-43-7

(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid

Cat. No.: B3293429
CAS No.: 885276-43-7
M. Wt: 348.4 g/mol
InChI Key: BUIHRNFDFXMPCV-UHFFFAOYSA-N
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Description

(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid is a synthetic organic compound that features a piperidine ring, a tolyl group, and an acetic acid moiety. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid typically involves multiple steps:

    Protection of the amine group: The piperidine ring’s amine group is protected using a Boc group.

    Formation of the acetic acid moiety: This can be achieved through various methods, such as the reaction of a tolyl group with acetic anhydride.

    Coupling reactions: The protected piperidine derivative is then coupled with the tolyl-acetic acid derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group.

    Reduction: Reduction reactions could target the acetic acid moiety or the piperidine ring.

    Substitution: Substitution reactions might occur at various positions on the piperidine ring or the tolyl group.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Reagents such as LiAlH₄ or NaBH₄.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid could have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a building block for bioactive compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-methanol
  • (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-amine

Uniqueness

(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-7-9-14(10-8-13)16(17(22)23)21-11-5-6-15(12-21)20-18(24)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHRNFDFXMPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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